5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
The compound 5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 1020978-91-9) is a heterocyclic molecule featuring an imidazo[4,5-b]pyridine core substituted with a carboxylic acid group at position 7, a 4-methoxyphenyl group at position 2, and a 3-ethoxy-2-hydroxyphenyl moiety at position 5 . Its molecular formula is C₂₂H₁₉N₃O₅, with a molecular weight of 405.4 g/mol.
Properties
IUPAC Name |
5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-3-30-17-6-4-5-14(19(17)26)16-11-15(22(27)28)18-21(23-16)25-20(24-18)12-7-9-13(29-2)10-8-12/h4-11,26H,3H2,1-2H3,(H,27,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKXKDUHOVBDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a novel derivative exhibiting potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound belongs to the imidazopyridine class, characterized by its unique bicyclic structure which is crucial for its biological activity. The presence of various substituents such as ethoxy and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular, it has demonstrated significant cytotoxic effects against several cancer cell lines, including:
- A549 (human lung carcinoma)
- HT-29 (human colon cancer)
- SMMC-7721 (human liver cancer)
Case Study: Cytotoxicity Assessment
In a comparative study assessing the cytotoxic effects of several derivatives, the compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potential as a more effective agent against certain cancer types. The following table summarizes the IC50 values observed:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-(3-ethoxy-2-hydroxyphenyl)... | 193.93 | A549 |
| 5-Fluorouracil | 371.36 | A549 |
| Compound X (control) | 208.58 | HT-29 |
| Compound Y (control) | 238.14 | SMMC-7721 |
The anticancer activity is believed to be mediated through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to upregulate caspase-3 expression, a critical marker for apoptosis.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Tumor Growth : In vivo studies indicate significant tumor size reduction in xenograft models.
Antimicrobial Activity
Beyond anticancer properties, this compound has also shown promising antimicrobial effects against various pathogens. Studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
Antimicrobial Efficacy
The following table illustrates the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the imidazo[4,5-b]pyridine scaffold significantly affect biological activity. For example, variations in the ethoxy and methoxy groups can enhance or diminish potency against cancer cells and microbes.
Comparison with Similar Compounds
Structural Analogs in the Imidazo[4,5-b]Pyridine Family
(a) 5-(3-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)-3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid (CAS: 1021113-33-6)
- Key Differences : The hydroxyl and methoxy groups on the phenyl ring at position 5 are reversed (3-hydroxy-4-methoxy vs. 3-ethoxy-2-hydroxy in the target compound).
- Molecular Formula : C₂₁H₁₇N₃O₅ (MW: 391.4 g/mol) .
- Implications : The absence of an ethoxy group reduces lipophilicity compared to the target compound. The altered substitution pattern may affect hydrogen bonding and steric interactions in biological systems.
(b) 3-Ethyl-5-(4-Methoxyphenoxy)-2-(Pyridin-4-yl)-3H-Imidazo[4,5-b]Pyridine
- Key Differences : Replaces the carboxylic acid group with a pyridin-4-yl substituent and introduces an ethyl group at position 3.
- Structural Data : Single-crystal X-ray analysis confirms a planar imidazo[4,5-b]pyridine core with dihedral angles between substituents .
- Implications : The pyridinyl group may enhance π-π stacking interactions, while the absence of a carboxylic acid reduces acidity and solubility.
(c) Patent Derivatives from EP 2 585 462 B1
- Examples :
- Implications : These compounds feature alkyl and ether-linked substituents, highlighting the structural flexibility of the imidazo[4,5-b]pyridine scaffold for drug design.
Functional Group and Physicochemical Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Carboxylic acid at position 7 increases polarity and may enable salt formation for improved solubility.
Core Modifications :
- Imidazo[4,5-c]pyridine derivatives (e.g., ) exhibit different ring fusion patterns, altering electronic properties and binding interactions.
(b) Thiazolo[3,2-a]Pyrimidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
